molecular formula C19H16ClN3O3 B267353 3-{[(3-chloroanilino)carbonyl]amino}-N-(2-furylmethyl)benzamide

3-{[(3-chloroanilino)carbonyl]amino}-N-(2-furylmethyl)benzamide

Cat. No. B267353
M. Wt: 369.8 g/mol
InChI Key: JFBUAAANJPYAHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[(3-chloroanilino)carbonyl]amino}-N-(2-furylmethyl)benzamide, also known as CAFB, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, and its mechanism of action has been the subject of much research. In

Mechanism of Action

The mechanism of action of 3-{[(3-chloroanilino)carbonyl]amino}-N-(2-furylmethyl)benzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 3-{[(3-chloroanilino)carbonyl]amino}-N-(2-furylmethyl)benzamide has been found to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression. It has also been found to inhibit the activity of protein kinase C, which is involved in cell signaling. In addition, 3-{[(3-chloroanilino)carbonyl]amino}-N-(2-furylmethyl)benzamide has been found to inhibit the activity of cyclooxygenase-2, which is involved in the production of pro-inflammatory prostaglandins.
Biochemical and Physiological Effects:
3-{[(3-chloroanilino)carbonyl]amino}-N-(2-furylmethyl)benzamide has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, as well as the aggregation of amyloid beta peptides. 3-{[(3-chloroanilino)carbonyl]amino}-N-(2-furylmethyl)benzamide has also been found to inhibit the production of pro-inflammatory cytokines, which are involved in inflammation and autoimmune diseases. In addition, 3-{[(3-chloroanilino)carbonyl]amino}-N-(2-furylmethyl)benzamide has been found to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-{[(3-chloroanilino)carbonyl]amino}-N-(2-furylmethyl)benzamide in lab experiments is its wide range of potential applications. It has been found to have potential uses in the treatment of cancer, Alzheimer's disease, inflammation, and autoimmune diseases. In addition, 3-{[(3-chloroanilino)carbonyl]amino}-N-(2-furylmethyl)benzamide has been found to be relatively stable and easy to synthesize.
One of the limitations of using 3-{[(3-chloroanilino)carbonyl]amino}-N-(2-furylmethyl)benzamide in lab experiments is its potential toxicity. While 3-{[(3-chloroanilino)carbonyl]amino}-N-(2-furylmethyl)benzamide has been found to be relatively non-toxic in vitro, its toxicity in vivo has not been fully studied. In addition, 3-{[(3-chloroanilino)carbonyl]amino}-N-(2-furylmethyl)benzamide may have off-target effects that could interfere with experimental results.

Future Directions

There are many potential future directions for research on 3-{[(3-chloroanilino)carbonyl]amino}-N-(2-furylmethyl)benzamide. One area of research could focus on the development of more potent and selective inhibitors of the enzymes and signaling pathways targeted by 3-{[(3-chloroanilino)carbonyl]amino}-N-(2-furylmethyl)benzamide. Another area of research could focus on the use of 3-{[(3-chloroanilino)carbonyl]amino}-N-(2-furylmethyl)benzamide in combination with other drugs or therapies to enhance its therapeutic effects. Finally, future research could focus on the potential use of 3-{[(3-chloroanilino)carbonyl]amino}-N-(2-furylmethyl)benzamide as a diagnostic tool for cancer or Alzheimer's disease.

Synthesis Methods

The synthesis of 3-{[(3-chloroanilino)carbonyl]amino}-N-(2-furylmethyl)benzamide involves the reaction of 3-chloroaniline with phosgene to form 3-chloroanilinoyl chloride, which is then reacted with 2-furylmethylamine to form the intermediate product, 3-{[(3-chloroanilino)carbonyl]amino}-N-(2-furylmethyl)acetamide. This intermediate product is then reacted with benzoyl chloride to form the final product, 3-{[(3-chloroanilino)carbonyl]amino}-N-(2-furylmethyl)benzamide.

Scientific Research Applications

3-{[(3-chloroanilino)carbonyl]amino}-N-(2-furylmethyl)benzamide has been found to have a wide range of scientific research applications. It has been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro. 3-{[(3-chloroanilino)carbonyl]amino}-N-(2-furylmethyl)benzamide has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit the aggregation of amyloid beta peptides. In addition, 3-{[(3-chloroanilino)carbonyl]amino}-N-(2-furylmethyl)benzamide has been studied for its potential use in the treatment of inflammation and autoimmune diseases, as it has been found to inhibit the production of pro-inflammatory cytokines.

properties

Product Name

3-{[(3-chloroanilino)carbonyl]amino}-N-(2-furylmethyl)benzamide

Molecular Formula

C19H16ClN3O3

Molecular Weight

369.8 g/mol

IUPAC Name

3-[(3-chlorophenyl)carbamoylamino]-N-(furan-2-ylmethyl)benzamide

InChI

InChI=1S/C19H16ClN3O3/c20-14-5-2-7-16(11-14)23-19(25)22-15-6-1-4-13(10-15)18(24)21-12-17-8-3-9-26-17/h1-11H,12H2,(H,21,24)(H2,22,23,25)

InChI Key

JFBUAAANJPYAHQ-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)NC(=O)NC2=CC(=CC=C2)Cl)C(=O)NCC3=CC=CO3

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)NC2=CC(=CC=C2)Cl)C(=O)NCC3=CC=CO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.